4-(benzylamino)-N-(4-methylphenyl)-3-nitrobenzamide
Overview
Description
4-(benzylamino)-N-(4-methylphenyl)-3-nitrobenzamide, also known as BANMB, is a chemical compound that has been found to have potential applications in scientific research. BANMB is a member of the benzamide family of compounds and has been shown to have various biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 4-(benzylamino)-N-(4-methylphenyl)-3-nitrobenzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes that are involved in cell growth and proliferation. This compound has been shown to inhibit the activity of topoisomerase II, which is an enzyme that is involved in DNA replication and repair. This inhibition leads to the accumulation of DNA damage and ultimately cell death.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. This compound has also been found to inhibit the migration and invasion of cancer cells, which are important processes in the spread of cancer. In addition, this compound has been found to have anti-inflammatory properties, which make it a potentially useful compound in the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One advantage of using 4-(benzylamino)-N-(4-methylphenyl)-3-nitrobenzamide in lab experiments is its relatively low toxicity compared to other chemotherapeutic agents. This makes it a potentially safer compound to work with in the lab. However, one limitation of using this compound is its low solubility in water, which can make it difficult to work with in certain experimental conditions.
Future Directions
There are several future directions for research on 4-(benzylamino)-N-(4-methylphenyl)-3-nitrobenzamide. One area of research could focus on the development of more effective synthesis methods for this compound. Another area of research could focus on the development of new derivatives of this compound with improved solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of cancer and other diseases.
Scientific Research Applications
4-(benzylamino)-N-(4-methylphenyl)-3-nitrobenzamide has been found to have potential applications in scientific research, particularly in the field of cancer research. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer cells. This compound has also been found to have antibacterial and antifungal properties, which make it a potentially useful compound in the development of new antibiotics.
properties
IUPAC Name |
4-(benzylamino)-N-(4-methylphenyl)-3-nitrobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O3/c1-15-7-10-18(11-8-15)23-21(25)17-9-12-19(20(13-17)24(26)27)22-14-16-5-3-2-4-6-16/h2-13,22H,14H2,1H3,(H,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIXHEIMQHXKGPC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)NCC3=CC=CC=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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